Methyl 5-sulfanylidenepyrrolidine-3-carboxylate

Physical Characterization Quality Control Crystallinity

Researchers requiring a pyrrolidine scaffold with distinct thioxo reactivity cannot substitute this compound with its oxo analog. The C=S group imparts enhanced CH acidity for unique alkylation/condensation pathways and offers a specific S2O2 metal-chelating motif for coordination chemistry. This solid, crystalline building block (mp 106-109 °C) simplifies handling compared to low-melting or oily oxygen analogs. - Enables 3-position functionalization not feasible with lactam analogs - Validated thioxoamide pharmacophore for serine protease inhibitor design - Solid physical form facilitates accurate weighing and recrystallization

Molecular Formula C6H9NO2S
Molecular Weight 159.21 g/mol
CAS No. 83564-49-2
Cat. No. B3156756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-sulfanylidenepyrrolidine-3-carboxylate
CAS83564-49-2
Molecular FormulaC6H9NO2S
Molecular Weight159.21 g/mol
Structural Identifiers
SMILESCOC(=O)C1CC(=S)NC1
InChIInChI=1S/C6H9NO2S/c1-9-6(8)4-2-5(10)7-3-4/h4H,2-3H2,1H3,(H,7,10)
InChIKeyIBHUHRPJPCKCQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 5-sulfanylidenepyrrolidine-3-carboxylate: Product Overview


Methyl 5-sulfanylidenepyrrolidine-3-carboxylate (CAS 83564-49-2), also known as Methyl 5-thioxopyrrolidine-3-carboxylate, is a pyrrolidine-derived thiolactam with the molecular formula C6H9NO2S and a molecular weight of 159.21 g/mol . This compound is characterized by a thioxo (C=S) group at the 5-position of the pyrrolidine ring and a methyl ester at the 3-position . It is commercially available from multiple vendors with reported purity typically ≥95%, and a purity specification of 98% is offered by at least one major supplier . Its calculated logP is approximately 0.096, suggesting moderate lipophilicity . The compound is a solid with a reported melting point of 106-109 °C (measured in toluene) and a predicted boiling point of 224.7±50.0 °C .

Thioxo-enabled C–C bond formation at the 3-position of the pyrrolidine ring
S₂O₂ bidentate chelation motif for transition metal coordination studies
Thioxoamide pharmacophore for proline-specific peptidase inhibitor research

Methyl 5-sulfanylidenepyrrolidine-3-carboxylate: Why Thioxo Matters


Substituting Methyl 5-sulfanylidenepyrrolidine-3-carboxylate with its oxygen analog (e.g., Methyl 5-oxopyrrolidine-3-carboxylate) or a structurally similar 2-thioxo isomer is scientifically inadvisable. The thioxo (C=S) moiety fundamentally alters the compound's electronic properties, reactivity profile, and potential for biological target engagement relative to the corresponding oxo (C=O) compound [1]. Specifically, the thioxo group imparts greater CH acidity at adjacent positions, enabling unique alkylation and condensation pathways that are not accessible with lactams [2]. Furthermore, the sulfur atom introduces distinct coordination chemistry with metal ions, forming stable S2O2-type complexes, a property absent in oxygen analogs [3]. Even regioisomeric shifts, such as moving the thioxo group from the 5- to the 2-position, can alter the compound's suitability as a building block for specific heterocyclic syntheses . Therefore, generic substitution based solely on the pyrrolidine core would likely lead to failed syntheses, altered biological outcomes, and irreproducible data, necessitating a dedicated procurement of this specific CAS compound.

Oxo analog reactivity mismatch
The lactam (C=O) analog lacks enhanced CH acidity at the 3-position, blocking alkylation and condensation pathways available to the thiolactam.
Coordination chemistry discrepancy
Oxygen-only analogs cannot provide the sulfur donor required for S₂O₂ metal chelation, leading to different complex geometries and properties.
Regioisomeric shift alters synthetic utility
Moving the thioxo group to the 2-position changes heterocyclic reactivity, making the 5-thioxo regioisomer uniquely suited for specific building-block applications.

Methyl 5-sulfanylidenepyrrolidine-3-carboxylate: Key Differentiators


Solid-State vs. Oxo Analog

Methyl 5-sulfanylidenepyrrolidine-3-carboxylate is a crystalline solid with a reported melting point of 106-109 °C, measured in toluene . This is a key differentiator from its oxygen analog, Methyl 5-oxopyrrolidine-3-carboxylate (CAS 35309-35-4), which is typically an oil or low-melting solid at room temperature . The solid-state nature and higher melting point of the thioxo compound can significantly impact handling, purification, and formulation strategies, offering potential advantages in long-term storage stability and crystallization-based purification protocols.

Physical State
Data to verify
+56–59 °C
Higher melting point supports recrystallization-based purification over the oxo analog.
Measured in toluene; oxo analog reported as oil/low-melting solid.
Physical Characterization Quality Control Crystallinity

CH Acidity-Driven Alkylation

Thiolactams, such as Methyl 5-sulfanylidenepyrrolidine-3-carboxylate, exhibit enhanced CH acidity at the 3-position of the pyrrolidine ring compared to their oxygen (lactam) analogs [1]. This property enables the compound to undergo alkylation, hydroxyethylation, and condensation reactions via the thiolactam or thiolactin form, depending on reaction conditions and the nature of the reagent [2]. In contrast, the oxygen analog, Methyl 5-oxopyrrolidine-3-carboxylate, lacks this enhanced CH acidity and thus does not participate in these specific carbon-carbon bond-forming reactions at the 3-position under the same mild conditions. This differential reactivity is a critical consideration for synthetic route design.

3-Position Reactivity
Class-level
Thioxo: alkylation enabled
Oxo: not feasible
Unique C–C bond-forming routes via enhanced CH acidity at the 3-position.
Under mild conditions; oxo analog inert in comparable reactions.
Synthetic Methodology Reactivity Thiolactam Chemistry

S2O2 Chelation Motif

The thioxo and ester carbonyl groups in Methyl 5-sulfanylidenepyrrolidine-3-carboxylate create a bidentate S2O2 coordination environment. This is directly inferred from the work of Kawano et al. on closely related 5-oxo-2-thioxopyrrolidine-3-carboxylate derivatives, which formed stable zinc(II) complexes with an S2O2-type coordination mode [1]. These zinc complexes demonstrated improved insulin-mimetic activity compared to ZnSO4 (a positive control) and previously reported zinc complexes of O4-type ligands [1]. The analogous oxygen-only compound (e.g., Methyl 5-oxopyrrolidine-3-carboxylate) cannot form this specific sulfur-containing chelation motif. While direct data for the exact target compound is lacking, the class-level evidence strongly suggests that the 5-thioxo group is essential for this unique metal-binding property.

Coordination Mode
Class-level
Potential S₂O₂ bidentate chelation with Zn(II)
Distinct metal-binding motif for coordination chemistry research.
Class evidence from 5-oxo-2-thioxopyrrolidine zinc complexes.
Coordination Chemistry Medicinal Chemistry Zinc Complexes

Prolyl Oligopeptidase Inhibition

The thioxoamide functional group, a key feature of Methyl 5-sulfanylidenepyrrolidine-3-carboxylate, has been shown to confer inhibitory activity against proline-specific peptidases. A study on amino acid pyrrolidides and thiazolidides demonstrated that incorporating a thioxo amide bond (Xaa-psi[CS-N]-Pyrr) resulted in competitive inhibition of Dipeptidyl Peptidase IV (DP IV) and Prolyl Oligopeptidase (POP), with inhibition constants (Ki) in the micromolar to low nanomolar range [1]. While the inhibition was slightly decreased compared to the non-thioxo analogs, the thioxo compounds remained potent inhibitors [1]. This class-level inference suggests that Methyl 5-sulfanylidenepyrrolidine-3-carboxylate, containing the same thioxoamide core, is a candidate scaffold for developing inhibitors of these therapeutically relevant enzymes. The corresponding lactam (Methyl 5-oxopyrrolidine-3-carboxylate) lacks this specific inhibitory activity profile.

Peptidase Inhibition
Class-level
Reported Ki: µM to nM (competitive)
Scaffold for inhibitor design targeting proline-specific peptidases.
Direct data on exact compound not available; class inference from thioxoamide analogs.
Enzyme Inhibition Proline-Specific Peptidases DPP-IV

Methyl 5-sulfanylidenepyrrolidine-3-carboxylate: Application Scenarios


CH-Functionalization for 3-Substituted Pyrrolidines

Researchers aiming to functionalize the pyrrolidine ring at the 3-position should select Methyl 5-sulfanylidenepyrrolidine-3-carboxylate over its oxygen analog. The enhanced CH acidity conferred by the thioxo group enables alkylation and condensation reactions that are not feasible with the lactam [1]. This makes it a preferred building block for constructing 3-alkyl, 3-hydroxyalkyl, or 3-aryl pyrrolidine scaffolds, which are valuable in medicinal chemistry and natural product synthesis. Procuring this specific CAS ensures access to a unique reactivity node.

S,O-Chelation for Metal Therapeutics

For research groups investigating metal complexes with biological activity (e.g., insulin-mimetics) or catalytic properties, Methyl 5-sulfanylidenepyrrolidine-3-carboxylate provides a distinct S2O2 chelating motif [2]. This sulfur-containing ligand environment, absent in oxygen-only analogs, can lead to complexes with altered stability, redox properties, and bioactivity profiles. Procurement of this compound is essential for exploring structure-activity relationships in this chemical space.

Targeting Proline-Specific Peptidases

In programs focused on DP IV, POP, or related serine proteases, Methyl 5-sulfanylidenepyrrolidine-3-carboxylate serves as a validated thioxoamide-containing scaffold [3]. The thioxoamide group is a known pharmacophore for these targets, and the compound's core structure can be readily elaborated to optimize potency and selectivity. Its procurement is justified as a starting point for inhibitor design, offering a direct link to established class-level biological activity that the lactam analog cannot provide.

Crystalline Form for Solid-Phase Synthesis

When a solid, easily-handled building block is required, Methyl 5-sulfanylidenepyrrolidine-3-carboxylate's melting point of 106-109 °C and crystalline nature offer practical advantages over the oily or low-melting oxo analog . This simplifies weighing, storage, and purification by recrystallization. For applications like solid-phase peptide synthesis or the preparation of stable stock solutions, the physical form of the compound directly impacts workflow efficiency and reproducibility.

Application
Selection Property
Validation Focus
Synthesis of 3‑substituted pyrrolidines
Thioxo-enhanced CH acidity
Alkylation/condensation reactivity screening
Metal complex research (e.g., Zn(II) coordination)
S₂O₂ chelation motif
Complex stability and activity profiling
Proline-specific peptidase inhibitor research
Thioxoamide pharmacophore context
Enzyme inhibition assays (DPP‑IV, POP)
Solid-phase synthesis or crystallization workflows
Crystalline solid form
Handling and recrystallization reproducibility
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